molecular formula C15H21N3O7S B2652129 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide CAS No. 868983-32-8

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2652129
CAS No.: 868983-32-8
M. Wt: 387.41
InChI Key: BYAGQGXFCOAQMH-UHFFFAOYSA-N
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Description

N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a synthetic sulfonamide-containing compound characterized by a 1,3-oxazolidine ring fused with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide backbone. The 3,4-dimethoxybenzenesulfonyl moiety is derived from 3,4-dimethoxybenzenesulfonyl chloride, a commercially available reagent widely used in organic synthesis .

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O7S/c1-16-14(19)15(20)17-9-13-18(6-7-25-13)26(21,22)10-4-5-11(23-2)12(8-10)24-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGQGXFCOAQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with an appropriate oxazolidinone derivative under controlled conditions to form the oxazolidin-2-yl intermediate. The final step involves the reaction of this intermediate with N-methylethanediamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in the sulfonyl substituent, oxazolidine ring, or ethanediamide backbone. Key differences in physicochemical properties, synthetic routes, and functional implications are highlighted.

Substituent Effects on the Sulfonyl Group

The sulfonyl group’s electronic and steric properties are critical to reactivity and bioactivity. Three analogs are compared:

Compound Name Sulfonyl Substituent Molecular Weight Key Features
N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide (Target) 3,4-Dimethoxybenzene 483.554* Electron-donating methoxy groups enhance solubility and H-bonding capacity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 2-Thienyl 483.554 Thiophene’s aromaticity may increase π-π stacking interactions.
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 4-Nitrobenzene 522.528 Electron-withdrawing nitro group enhances electrophilicity.

Note: *Calculated based on and .

  • In contrast, the 4-nitro analog () introduces electron-withdrawing effects, which could accelerate nucleophilic substitution or hydrolysis .
  • Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic thienyl () or nitrobenzene () substituents.

Structural and Crystallographic Insights

Crystallographic tools like SHELX , ORTEP-3 , and WinGX are essential for resolving the stereochemistry of such compounds.

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazolidinone ring and a sulfonamide moiety. Its IUPAC name is N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-methylethanediamide, and its molecular formula is C20H24N4O7S. The presence of the sulfonamide group suggests potential interactions with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence cellular pathways such as:

  • Signal Transduction : Altering the signaling cascades within cells.
  • Gene Expression : Modifying transcription factors that regulate gene expression.
  • Metabolic Pathways : Affecting metabolic processes through enzyme inhibition or activation.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the oxazolidinone structure, which is known for its antibacterial effects.
  • Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha production
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • A study on oxazolidinone derivatives showed significant antibacterial activity against resistant strains of bacteria, supporting the potential efficacy of this compound in clinical settings.
  • Another case study highlighted the anti-inflammatory effects of sulfonamide-containing compounds in animal models of arthritis, indicating a promising therapeutic avenue for this compound.

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